![molecular formula C19H37ClOSi B14286858 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one CAS No. 137721-16-5](/img/structure/B14286858.png)
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is an organosilicon compound characterized by the presence of a chloro(dimethyl)silyl group attached to a cyclododecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one typically involves the following steps:
Formation of the Cyclododecanone Ring: The cyclododecanone ring can be synthesized through the cyclization of dodecanedioic acid or its derivatives under acidic or basic conditions.
Introduction of the Chloro(dimethyl)silyl Group: The chloro(dimethyl)silyl group is introduced via a hydrosilylation reaction. This involves the addition of chlorodimethylsilane to an appropriate alkene or alkyne precursor in the presence of a catalyst such as platinum or rhodium complexes.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction of the carbonyl group in the cyclododecanone ring can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include silyl-substituted amines, alcohols, and thiols.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of silicon-containing biomolecules and their interactions with biological systems.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its silyl and carbonyl groups.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-ol: This compound differs by having an alcohol group instead of a ketone.
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecane: This compound lacks the carbonyl group present in the original compound.
Uniqueness
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is unique due to the presence of both a chloro(dimethyl)silyl group and a cyclododecanone ring
Properties
CAS No. |
137721-16-5 |
|---|---|
Molecular Formula |
C19H37ClOSi |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
2-[3-[chloro(dimethyl)silyl]propyl]-2,12-dimethylcyclododecan-1-one |
InChI |
InChI=1S/C19H37ClOSi/c1-17-13-10-8-6-5-7-9-11-14-19(2,18(17)21)15-12-16-22(3,4)20/h17H,5-16H2,1-4H3 |
InChI Key |
AXJQNLLBUMRQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCC(C1=O)(C)CCC[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
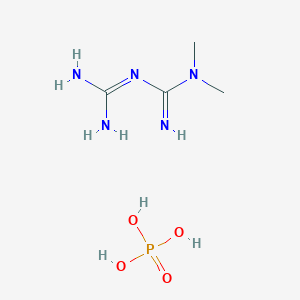
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
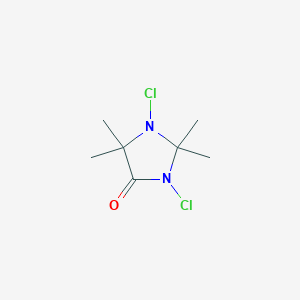
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
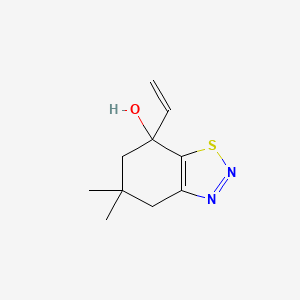


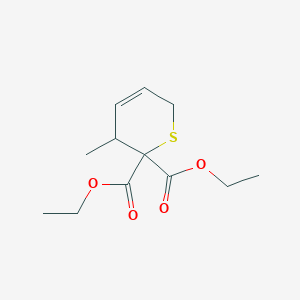

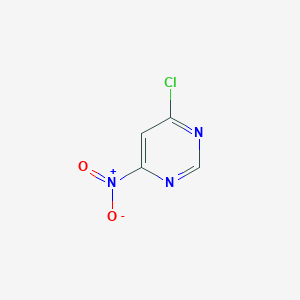
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
